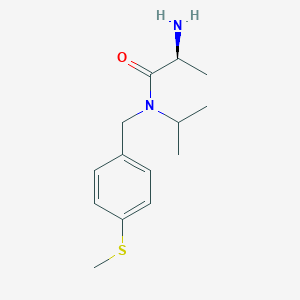

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide

Description

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral amide compound featuring an (S)-configured amino group, an isopropyl substituent on the amide nitrogen, and a 4-methylsulfanyl-benzyl moiety. This compound is structurally related to several analogs with variations in the benzyl substituent and nitrogen-bound alkyl groups, which are critical for structure-activity relationship (SAR) studies in medicinal chemistry .

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-10(2)16(14(17)11(3)15)9-12-5-7-13(18-4)8-6-12/h5-8,10-11H,9,15H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLVSPIVSHUHBT-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)SC)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=C(C=C1)SC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfanyl-benzyl chloride, isopropylamine, and (S)-2-amino-propionic acid.

Formation of Intermediate: The 4-methylsulfanyl-benzyl chloride is reacted with isopropylamine to form N-isopropyl-N-(4-methylsulfanyl-benzyl)amine.

Coupling Reaction: The intermediate is then coupled with (S)-2-amino-propionic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Variations and Molecular Properties

The following table summarizes key structural differences and inferred properties of the target compound and its analogs:

Key Observations

Electronic Effects: The 4-SMe group in the target compound provides moderate electron-donating effects (via sulfur’s +M effect) and increased lipophilicity compared to the 4-OCH3 analog, which has stronger electron donation through resonance .

Steric and Conformational Differences :

- Replacing isopropyl (target compound) with cyclopropyl () reduces steric bulk and introduces ring strain, which may alter binding pocket accessibility in biological targets .

- The cyclohexyl-benzyl analog () adopts a more rigid, three-dimensional structure, likely influencing selectivity in receptor binding .

Activité Biologique

(S)-2-Amino-N-isopropyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H20N2OS

- Molecular Weight : 272.39 g/mol

- Structure : The compound features an isopropyl group and a 4-methylsulfanyl-benzyl substituent attached to a propionamide backbone.

Biological Activity Overview

This compound exhibits potential as a modulator of enzyme functions, which is critical for various biological pathways. Its structural characteristics suggest that it may interact with specific biological targets, influencing their activity.

Key Biological Activities

-

Enzyme Modulation :

- The compound has been studied for its ability to modulate enzyme functions, which can lead to significant effects on metabolic pathways.

- Interaction studies indicate that it may bind to various enzymes, thereby altering their activity and potentially providing therapeutic benefits in disease contexts.

-

Anticancer Potential :

- Research has indicated that compounds with similar structures can exhibit anticancer properties by targeting specific kinases involved in cell proliferation and survival.

- For instance, the Polo-like kinase 1 (Plk1) has been identified as a target for inhibitors derived from similar scaffolds, suggesting a pathway for further exploration of this compound in cancer therapy .

- Antimicrobial Activity :

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Binding Affinity : The compound may exhibit high binding affinity to specific receptors or enzymes, leading to modulation of their activity.

- Inhibition of Protein-Protein Interactions : Similar compounds have been shown to disrupt interactions between proteins involved in critical signaling pathways, which could be a potential mechanism for its anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique features and potential applications of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-n-isopropylbenzamide | Contains an isopropyl group and an amino group | Lacks the 4-methylsulfanyl substituent |

| N-(4-Methylsulfanyl)benzamide | Benzamide structure with a methylsulfanyl group | Does not contain the propionamide moiety |

| N-Isopropyl-3-(4-methylthio)aniline | Aniline derivative with methylthio substitution | Different functional groups affecting reactivity |

This table illustrates how the unique combination of functional groups in this compound may influence its biological activity compared to related compounds.

Case Studies and Research Findings

Recent studies have focused on exploring the biological activities of compounds similar to this compound:

- A study identified new inhibitors targeting Plk1 using scaffolds that share similarities with this compound, demonstrating significant anticancer activity .

- Research into benzothiazole derivatives has shown promising antibacterial activity against various pathogens, suggesting that modifications similar to those in this compound could yield effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.